(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZQYTNELGLJMC-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(S1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428639 | |
| Record name | CHEMBL2087628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62096-93-9 | |
| Record name | CHEMBL2087628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of a phenyl-substituted thioamide with an α-halo acid under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid has demonstrated promising antimicrobial properties. Studies have shown its potential effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The thiazole ring structure is commonly found in many biologically active compounds, suggesting that this compound could serve as a lead structure for designing new antibiotics or antifungal agents.
Drug Development
The compound serves as a valuable building block in drug synthesis due to its ability to interact with biological targets. Its stereochemistry at the 4-position (4R) enhances its reactivity and selectivity towards specific enzymes or receptors in biological systems. This characteristic is particularly important in medicinal chemistry where the design of selective drugs is crucial .
Agricultural Applications
Pesticide Development
Given its biological activity, this compound may be explored for use in developing new pesticides. Compounds with thiazole structures are known to exhibit herbicidal and insecticidal properties. Research into the synthesis of derivatives of this compound could lead to the discovery of effective agricultural chemicals that are less harmful to the environment compared to traditional pesticides .
Materials Science
Polymer Chemistry
The compound can also find applications in materials science, particularly in the development of polymers with enhanced properties. Its ability to form stable intermediates during chemical reactions makes it suitable for use in synthesizing polymeric materials that require specific functional groups for improved performance in applications such as coatings or adhesives .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations: Thiazoline vs. Thiazole
The 4,5-dihydro-1,3-thiazole (thiazoline) ring distinguishes it from fully aromatic 1,3-thiazole derivatives. For example:
- 2-Phenyl-1,3-thiazole-4-carboxylic acid (): The absence of the 4,5-dihydro moiety increases aromaticity, altering electronic properties and reactivity. HPLC studies show distinct retention times, suggesting differences in polarity and solubility .

- Dehydrogenation products : Oxidation of (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid yields a planar thiazole ring (e.g., compound 5 in ), which may enhance metabolic stability but reduce conformational flexibility .
Substituent Effects
Phenyl vs. Heteroaromatic Substituents
- Its melting point (206–207°C) is higher than the parent compound, reflecting stronger intermolecular forces .
- 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (): The pyridyl group introduces basicity (pKa ~4.5 for pyridine), enhancing water solubility at physiological pH. Safety data indicate skin/eye irritation risks due to increased reactivity .
Hydroxyl and Amino Modifications
- (4R)-2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (): The hydroxyl group enables hydrogen bonding, improving target binding in biological systems (e.g., enzyme active sites). This derivative is associated with antioxidant applications .
- (4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (): The hydroxyanilino moiety confers analgesic properties, likely via cyclooxygenase inhibition. Its dimethyl substitution at C5 stabilizes the ring conformation, reducing metabolic degradation .
Stereochemical Considerations
- (4S)-2-(8-hydroxyquinolin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid (): The (4S) enantiomer exhibits distinct metal-chelating behavior due to spatial arrangement, relevant in fluorescence-based assays .
- D-(−)-Luciferin (): The (4S)-benzothiazolyl derivative is essential for bioluminescence in fireflies, highlighting how stereochemistry dictates functional specificity .
Data Table: Structural and Physicochemical Comparison
Biological Activity
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a chiral thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific literature.
- Chemical Formula: C10H9NO2S
- Molecular Weight: 207.25 g/mol
- IUPAC Name: this compound
- PubChem CID: 7410566
Synthesis
The synthesis of this compound typically involves cyclization reactions between phenyl-substituted thioamides and α-halo acids under basic conditions. This method allows for the formation of the thiazole ring effectively, making it a viable route for both laboratory and industrial production .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, derivatives with structural similarities have been shown to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus Topoisomerase IV | 0.012 | |
| Compound B | E. coli DNA Gyrase | 12 | |
| (4R)-2-phenyl... | General Antimicrobial Activity | Moderate to Good |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Certain derivatives have demonstrated selective toxicity towards cancer cell lines while sparing normal cells. The mechanism may involve the modulation of specific enzymes or receptors associated with cancer cell proliferation and survival .
Case Study: Anticancer Activity
In a study assessing the cytotoxic effects of thiazole derivatives on various cancer cell lines, this compound exhibited significant inhibition of cell growth in human liver cancer cells (HepG2), with an IC50 value indicating effective concentration levels without notable toxicity .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV.
- Cell Signaling Modulation: It may affect various signaling pathways involved in cancer cell survival and proliferation.
- Hydrophobic Interactions: The phenyl group likely plays a role in hydrophobic interactions with target proteins .
Comparison with Similar Compounds
The biological activity of this compound can be compared with its enantiomer and other related compounds:
| Compound | Structure Similarity | Biological Activity |
|---|---|---|
| (4S)-2-phenyl... | Enantiomer | Different activity profile |
| 2-phenylthiazole | Lacks carboxylic group | Varies significantly in reactivity |
| 4,5-dihydro... | Lacks phenyl group | Reduced biological activity |
Q & A
Q. What are the standard synthetic methodologies for preparing (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid?
The compound is synthesized via a stereoselective cyclocondensation reaction between L- or D-cysteine and benzonitrile. Key steps include:
- Reacting cysteine enantiomers with benzonitrile in methanol and pH 6.4 phosphate buffer at ambient temperature for several days to yield diastereomeric (4R)- or (4S)-isomers .
- Purification via recrystallization or chromatography to isolate the desired (4R)-isomer.
- Coupling reactions with amines (e.g., 3,4,5-trimethoxyaniline) using EDCI/HOBt activation for amide bond formation .
Q. How is the stereochemical configuration of the (4R)-isomer confirmed experimentally?
- Chiral chromatography : Separates enantiomers using chiral stationary phases.
- X-ray crystallography : Determines absolute configuration via single-crystal analysis. SHELXL (part of the SHELX suite) is widely used for refinement .
- Optical rotation : Compares observed rotation with literature values for L/D-cysteine-derived products .
Q. What analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirms structure, purity, and stereochemistry (e.g., coupling constants for thiazoline ring protons) .
- Mass spectrometry (MS) : Validates molecular weight via ESI or MALDI-TOF.
- Melting point analysis : Assesses purity and consistency with reported values (e.g., 121–123°C for amide derivatives) .
Advanced Research Questions
Q. How can oxidation of the 4,5-dihydrothiazole ring to a thiazole be optimized?
- Reagent selection : Use bromotrichloromethane (BrCCl₃) with 1,8-diazabicycloundec-7-ene (DBU) as a base for dehydrogenation. This method avoids over-oxidation to sulfoxides .
- Reaction monitoring : Track progress via TLC or HPLC to minimize side products.
- Yield optimization : Adjust stoichiometry (e.g., 1.2 equiv BrCCl₃) and reaction time (4–6 hrs) .
Q. How do structural modifications (e.g., amidation) impact biological activity?
- Amide derivatives : Coupling with substituted anilines (e.g., 3,4,5-trimethoxyphenyl) enhances cytotoxicity in anticancer assays. Activity correlates with electronic effects of substituents .
- Carboxylic acid functionalization : Esterification or salt formation improves solubility for in vitro studies .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
Q. How can mechanistic insights into dihydrothiazole formation be investigated?
Q. What advanced derivatization methods expand the compound’s utility in drug discovery?
- Click chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition .
- Metal complexes : Coordinate with transition metals (e.g., Ru, Pt) for anticancer or antimicrobial applications .
- Prodrug design : Synthesize methoxymethylamides for improved bioavailability .
Methodological Notes
- Stereochemical control : Use L-cysteine for (4R)-isomer and D-cysteine for (4S)-isomer .
- Crystallography : SHELX programs are preferred for small-molecule refinement due to robustness with high-resolution data .
- Data contradictions : Cross-validate NMR and MS results with X-ray data to resolve structural ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

